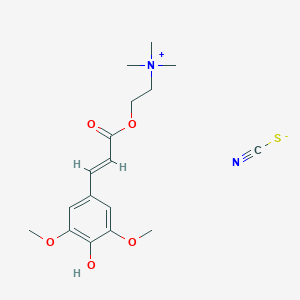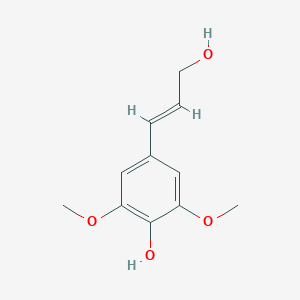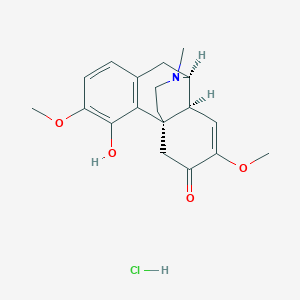
棘孢酸
描述
棘孢酸是一种生物活性γ-丁烯内酯化合物,最初是从真菌棘孢青霉中分离出来的 它的结构独特,包括一个内酯环和两个羧基。
科学研究应用
棘孢酸在科学研究中具有广泛的应用:
作用机制
棘孢酸的作用机制涉及它与微生物细胞膜的相互作用。 该化合物破坏膜完整性,导致细胞裂解和死亡 。 此外,棘孢酸表现出抗氧化应激作用,这有助于其治疗效果 。
生化分析
Biochemical Properties
Spiculisporic acid is a fatty acid-type biosurfactant with one lactone ring and two carboxyl groups . It interacts with various biomolecules, including enzymes and proteins, due to its amphiphilic nature. The compound’s high surface activity and low propensity to cause skin irritation make it suitable for use in metal removers and cosmetics . Spiculisporic acid has been shown to interact with trace metal ions, such as iron (FeCl3), which promotes its production in microbial cultures .
Cellular Effects
Spiculisporic acid exhibits significant antimicrobial properties, making it effective against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The compound influences cellular processes by disrupting bacterial cell membranes, leading to cell lysis and death . Additionally, spiculisporic acid has been observed to have anti-oxidative stress actions, which can protect cells from oxidative damage .
Molecular Mechanism
At the molecular level, spiculisporic acid exerts its effects through binding interactions with bacterial cell membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis . Furthermore, spiculisporic acid has been shown to form intermolecular networks linked by hydrogen bonds around its polar carboxylic moieties, enhancing its surface-active properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of spiculisporic acid have been studied extensively. The compound remains stable under acidic conditions and can be effectively produced in microbial cultures using substrates such as glucose and sucrose . Long-term studies have shown that spiculisporic acid maintains its antimicrobial activity over time, making it a reliable biosurfactant for various applications .
Dosage Effects in Animal Models
Studies on the dosage effects of spiculisporic acid in animal models have demonstrated its efficacy at varying concentrations. The compound exhibits antimicrobial activity at minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.25 μg/mL against different bacterial strains . High doses of spiculisporic acid may lead to toxic effects, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
Spiculisporic acid is involved in metabolic pathways related to fatty acid biosynthesis and degradation. The compound interacts with enzymes responsible for lipid metabolism, influencing metabolic flux and metabolite levels . Additionally, spiculisporic acid’s production is promoted by specific nitrogen sources and trace metal ions, highlighting its role in microbial metabolic processes .
Transport and Distribution
Within cells and tissues, spiculisporic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s amphiphilic nature facilitates its integration into lipid bilayers, allowing for efficient transport across cell membranes . This property also contributes to its accumulation in specific cellular compartments, enhancing its bioavailability and efficacy .
Subcellular Localization
Spiculisporic acid’s subcellular localization is influenced by its amphiphilic structure and post-translational modifications. The compound is directed to specific compartments, such as the cell membrane, where it exerts its antimicrobial effects . Targeting signals and modifications, such as phosphorylation, may further regulate its localization and activity within cells .
准备方法
合成路线和反应条件: 棘孢酸可以通过微生物发酵合成。 粗糙毛霉被鉴定为该化合物的高产菌株 。生产过程包括在酸性条件下培养真菌,使用葡萄糖和蔗糖等底物。 最佳条件包括肉提取物和氯化铁的存在,它们促进棘孢酸的产生 。
工业生产方法: 在工业环境中,棘孢酸是使用补料分批生物反应器培养来生产的。这种方法允许控制底物的添加,从而导致更高的产量。 例如,在补料分批培养中使用蔗糖作为底物可以产生每升 60 克的产量 。
化学反应分析
反应类型: 棘孢酸会发生各种化学反应,包括氧化、还原和取代。这些反应是由其官能团促成的,特别是内酯环和羧基。
常用试剂和条件:
氧化: 常用的氧化剂如高锰酸钾和过氧化氢可用于氧化棘孢酸。
还原: 还原剂如硼氢化钠和氢化铝锂被用来还原该化合物。
取代: 亲核取代反应可在羧基处发生,试剂如卤代烷。
相似化合物的比较
棘孢酸由于其双羧基和内酯环结构而具有独特性。类似的化合物包括:
棘孢酸 B、C 和 D: 这些衍生物在结构上略有不同,但表现出相似的生物活性.
Secospiculisporic 酸 B: 另一种具有可比抗菌特性的衍生物.
属性
IUPAC Name |
2-(1-carboxyundecyl)-5-oxooxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O6/c1-2-3-4-5-6-7-8-9-10-13(15(19)20)17(16(21)22)12-11-14(18)23-17/h13H,2-12H2,1H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXHHVJPGQUPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)C1(CCC(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859380 | |
| Record name | 2-(1-Carboxyundecyl)-5-oxooxolane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65759-98-0, 469-77-2 | |
| Record name | 2-Carboxy-α-decyltetrahydro-5-oxo-2-furanacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65759-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiculisporic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dicarboxy-gamma-pentadecanolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Spiculisporic acid?
A1: Spiculisporic acid has the molecular formula C17H28O6 and a molecular weight of 328.4 g/mol. [, ]
Q2: What is the chemical structure of Spiculisporic acid?
A2: Spiculisporic acid is a tricarboxylic acid biosurfactant. Its structure can be described as (4S,5S)-4,5-dicarboxy-4-pentadecanolide, characterized by a five-membered lactone ring and two carboxylic acid groups. [, , ]
Q3: What spectroscopic data is available for Spiculisporic acid?
A3: Structural characterization of Spiculisporic acid and its derivatives has been conducted using various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Infrared (IR) spectroscopy has also been employed, particularly to study metal sequestration properties. [, , , ]
Q4: How soluble is Spiculisporic acid and its salts?
A4: The solubility of Spiculisporic acid is dependent on pH and the counterion present. While the acid form has limited water solubility, its alkali metal salts, such as the sodium salt, exhibit increased solubility. Organic amine salts have also been investigated for their solubility and surface-active properties. [, , ]
Q5: Does Spiculisporic acid exhibit surface activity?
A5: Yes, Spiculisporic acid and its salts, particularly the sodium and alkylamine salts, demonstrate significant surface activity. They can lower surface tension and form various molecular aggregates in solution, including micelles, vesicles, and emulsion gels. [, , , ]
Q6: What is the natural source of Spiculisporic acid?
A6: Spiculisporic acid is a biosurfactant naturally produced by several fungal species, notably Penicillium spiculisporum. It has also been isolated from other fungal species, including Talaromyces trachyspermus and Aspergillus fumigatus. [, , , , , , ]
Q7: How is Spiculisporic acid produced?
A7: Spiculisporic acid is produced through fermentation processes using the aforementioned fungal species. Factors such as carbon source, pH, and fermentation time have been investigated to optimize production yields. [, , ]
Q8: What are the known biological activities of Spiculisporic acid?
A8: Spiculisporic acid has demonstrated a range of biological activities, including antifungal activity against various plant pathogens, insecticidal activity against Spodoptera litura larvae, and cytotoxic activity against certain cancer cell lines. [, , , ]
Q9: Can Spiculisporic acid be used in bioremediation?
A9: The metal-chelating properties of Spiculisporic acid have been explored for potential applications in bioremediation. Studies have investigated its ability to remove heavy metal ions, such as Cu2+, Zn2+, Cd2+, and Ni2+, from aqueous solutions through processes like ultrafiltration. []
Q10: Is Spiculisporic acid used in any commercial applications?
A10: Yes, Spiculisporic acid is commercially available as a biosurfactant due to its unique properties and relatively high production yield. It is being explored for applications in detergents, cosmetics, emulsion stabilizers, and other specialty chemicals. [, , , ]
Q11: Have any derivatives of Spiculisporic acid been synthesized?
A11: Yes, various derivatives of Spiculisporic acid have been synthesized by modifying its functional groups, including esters, amides, imides, and rhodamine-type fluorescent dyes. These modifications aim to explore and enhance specific properties of the parent compound. [, , ]
Q12: How do structural modifications affect the properties of Spiculisporic acid?
A12: Structural modifications significantly influence the surface activity, aggregation behavior, metal ion sequestration ability, and biological activity of Spiculisporic acid. For instance, converting the lactone ring to an open-ring form or introducing additional alkyl chains can significantly alter its self-assembly properties. [, , ]
Q13: Is Spiculisporic acid biodegradable?
A14: Yes, Spiculisporic acid is considered biodegradable, a significant advantage over many synthetic surfactants. Studies have shown that it degrades under both aerobic and anaerobic conditions. Research on its biodegradation pathways and the impact of environmental factors on its degradation rate is ongoing. [, ]
Q14: What are the future research directions for Spiculisporic acid?
A14: Future research on Spiculisporic acid will likely focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


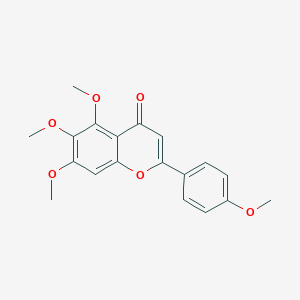
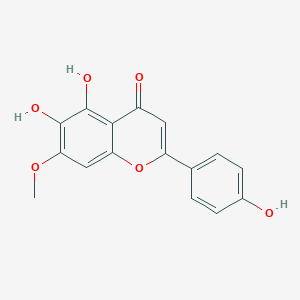

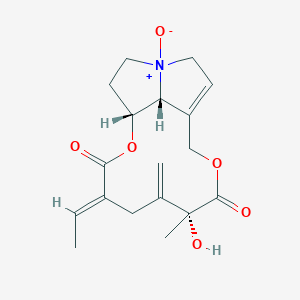
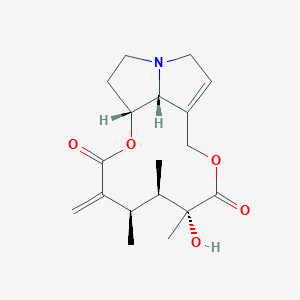

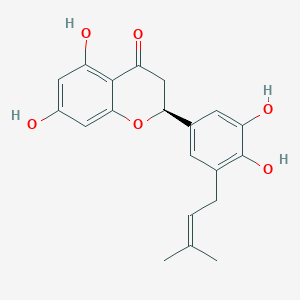
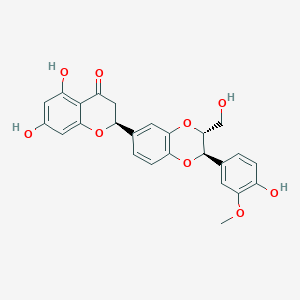

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)
